Regioisomeric Purity and Chemical Space
The compound is definitively characterized as the 1,5-diaryl pyrazole regioisomer, specifically 4-{4-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]phenyl}morpholine. This contrasts with the 4-yl substituted analog (2R)-2-[4-[1-(4-fluorophenyl)pyrazol-4-yl]phenyl]morpholine (CID 71656802) [1]. The 5-yl configuration represents a distinct chemical entity with a different spatial arrangement of the phenyl-morpholine group.
| Evidence Dimension | Regioisomerism of the central pyrazole ring |
|---|---|
| Target Compound Data | 5-[4-(morpholin-4-yl)phenyl] substitution |
| Comparator Or Baseline | (2R)-2-[4-[1-(4-fluorophenyl)pyrazol-4-yl]phenyl]morpholine (CID 71656802): 4-[4-(morpholin-2-yl)phenyl] substitution |
| Quantified Difference | Structural: 5-yl vs. 4-yl substitution; Chiral: achiral morpholine vs. (2R)-chiral morpholine |
| Conditions | Structural characterization by IUPAC name and InChI |
Why This Matters
Regioisomeric identity is critical for SAR studies, as different regioisomers can exhibit radically different biological activity, as demonstrated by the 4-yl analog's potent TAAR1 activity (Ki = 0.400 nM) [2].
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71656802, (2R)-2-[4-[1-(4-fluorophenyl)pyrazol-4-yl]phenyl]morpholine. View Source
- [2] Galley, G.; Goergler, A.; Norcross, R.; Pflieger, P. Morpholine compounds and uses thereof. US Patent US9181230, 2015. Binding Data via BindingDB BDBM60837. View Source
